2-{[(4-Phenylphenyl)methyl]amino}acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-phenylphenyl)methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-15(18)11-17-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAMEVUFMLLKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926266-27-5 | |
| Record name | 2-{[(4-phenylphenyl)methyl]amino}acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Transformations of 2 4 Phenylphenyl Methyl Amino Acetamide
Precursor Synthesis and Intermediate Derivatization
The assembly of the target molecule relies on the synthesis of crucial precursors, primarily those containing the biphenyl (B1667301) core structure. These intermediates, typically aldehydes and amines, serve as the foundational building blocks for subsequent coupling reactions.
Synthesis of Key Biphenyl-Containing Amines and Aldehydes
The biphenyl moiety is a common structural feature in many chemical entities, and its derivatives can be synthesized through various established methods. Friedel-Crafts reactions, for instance, are a cornerstone of aromatic chemistry used to introduce acyl or alkyl groups onto an aromatic ring. nih.gov The acylation of biphenyl with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can yield biphenyl ketones. nih.gov These ketones can then be further transformed into the required aldehyde or amine precursors.
Key precursors for the synthesis of 2-{[(4-phenylphenyl)methyl]amino}acetamide include (4-phenylphenyl)methanamine and 4-biphenylcarboxaldehyde.
4-Biphenylcarboxaldehyde: This can be prepared from biphenyl through formylation reactions, such as the Vilsmeier-Haack reaction, or by oxidation of the corresponding alcohol, 4-biphenylmethanol.
(4-Phenylphenyl)methanamine: This primary amine can be synthesized by the reduction of 4-biphenylcarbonitrile or via the reductive amination of 4-biphenylcarboxaldehyde using ammonia (B1221849).
The synthesis of these precursors is a critical first step, providing the necessary components for the subsequent construction of the final molecule.
Formation of Amide Bonds via Acylation Reactions
Amide bond formation is a fundamental reaction in organic synthesis and central to constructing the acetamide (B32628) portion of the target molecule. waseda.jp This is typically achieved through acylation, where an amine is reacted with a carboxylic acid derivative.
One primary route involves the reaction of (4-phenylphenyl)methanamine with an activated acetyl derivative. A common and efficient method is the use of 2-haloacetyl halides, such as 2-chloroacetyl chloride, in the presence of a base. The base neutralizes the HCl byproduct, driving the reaction to completion.
Route A: Acylation of Biphenylmethylamine
(4-Phenylphenyl)methanamine is treated with 2-chloroacetyl chloride to form the intermediate, 2-chloro-N-[(4-phenylphenyl)methyl]acetamide.
The chlorine atom is then displaced by ammonia (ammonolysis) to yield the final product, This compound .
An alternative approach involves reacting an amine with a pre-formed acetamide. For example, the synthesis of various 2-(alkylamino)acetamides has been demonstrated by reacting primary or secondary amines with 2-bromoacetamide. researchgate.net
Route B: Alkylation with 2-Bromoacetamide
(4-Phenylphenyl)methanamine acts as a nucleophile, attacking 2-bromoacetamide to displace the bromide ion.
This single-step reaction directly forms the desired This compound .
These acylation methods provide reliable and versatile strategies for creating the crucial amide linkage. organic-chemistry.org
Reductive Amination Strategies for Amine Formation
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, providing an alternative and often more direct pathway to the target molecule. libretexts.org This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. pressbooks.pubyoutube.com
For the synthesis of this compound, this strategy involves reacting 4-biphenylcarboxaldehyde with 2-aminoacetamide (glycinamide).
The amine group of 2-aminoacetamide performs a nucleophilic attack on the carbonyl carbon of 4-biphenylcarboxaldehyde.
This is followed by dehydration to form a Schiff base (imine) intermediate. youtube.com
A reducing agent, added to the reaction mixture, reduces the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine product.
Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being the most common. libretexts.org Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the protonated imine intermediate over the starting aldehyde. nih.gov The reaction is typically carried out under mildly acidic conditions (pH 4-5) to facilitate imine formation without deactivating the amine nucleophile. pressbooks.pub
| Carbonyl Precursor | Amine Precursor | Key Intermediate | Common Reducing Agents | Final Product |
|---|---|---|---|---|
| 4-Biphenylcarboxaldehyde | 2-Aminoacetamide | N-(4-Biphenylmethylidene)glycinamide (Imine) | NaBH₄, NaBH₃CN, H₂/Ni | This compound |
Targeted Functionalization and Analog Synthesis
To explore structure-activity relationships and optimize properties, analogues of the parent compound can be synthesized. This involves the targeted introduction of various functional groups onto the core structure or the creation of chiral variants.
Introduction of Functional Groups for Modulating Activity
The biphenyl scaffold of this compound offers multiple sites for functionalization. The introduction of substituents on one or both phenyl rings can significantly influence the molecule's electronic and steric properties.
Electrophilic aromatic substitution reactions are a primary means to achieve this. Depending on the reaction conditions and the directing effects of the existing phenyl group, substituents such as halogens (F, Cl, Br), nitro groups (-NO₂), or alkyl groups can be installed at various positions. For example, halogen substitution on the diphenyl rings of structurally related compounds has been shown to improve binding affinity for biological targets. nih.gov
The acetamide portion of the molecule also presents opportunities for modification. The amide nitrogen or the adjacent methylene (B1212753) group can be functionalized to generate a library of diverse compounds. rsc.org
| Modification Site | Reaction Type | Potential Functional Groups | Example Precursor |
|---|---|---|---|
| Biphenyl Rings | Electrophilic Aromatic Substitution | -F, -Cl, -Br, -CH₃, -CF₃, -NO₂ | 4'-Substituted-biphenyl-4-carboxaldehyde |
| Amide Nitrogen | N-Alkylation | -CH₃, -C₂H₅ | 2-{(4-Phenylphenyl)methylamino}acetamide |
| Acetamide Backbone | Alkylation at α-carbon | -CH₃ | 2-{[(4-Phenylphenyl)methyl]amino}propanamide |
Strategies for Creating Chiral Analogues
The parent molecule, this compound, is achiral. The introduction of chirality can be achieved by modifying the structure to include a stereocenter. Common strategies include:
Modification of the Methylene Bridge: Introducing a substituent, such as a methyl group, on the carbon atom connecting the biphenyl ring and the amine creates a chiral center. The precursor for this would be a ketone, 4-phenylacetophenone, instead of an aldehyde. Reductive amination of this prochiral ketone with 2-aminoacetamide would yield a racemic mixture of the two enantiomers, which could then be separated by chiral chromatography. Asymmetric reduction methods could also be employed to favor the formation of one enantiomer.
Modification of the Acetamide Moiety: Using a chiral amino acid amide, such as alaninamide instead of glycinamide, in the reductive amination with 4-biphenylcarboxaldehyde would result in a chiral product with a stereocenter on the acetamide backbone. For example, reacting (S)-2-aminopropanamide would yield (S)-2-{[(4-phenylphenyl)methyl]amino}propanamide.
These strategies allow for the systematic synthesis of stereochemically defined analogues, enabling the investigation of stereospecific interactions with biological systems.
Exploring Structural Variations on the Phenyl and Biphenyl Moieties
The biphenyl core of this compound is a versatile scaffold that allows for extensive structural modifications to modulate its physicochemical and pharmacological properties. researchgate.net As a chemically neutral and relatively non-reactive moiety, the biphenyl group typically requires functionalization to serve as a versatile synthetic intermediate. arabjchem.orgresearchgate.net The strategic introduction, removal, or replacement of functional groups on either the terminal phenyl ring or the biphenyl system is a cornerstone of molecular modification in drug design. biomedres.us These alterations can influence lipophilicity, steric profile, and electronic properties, which in turn affect how the molecule interacts with biological targets. researchgate.netbiomedres.us
Research into analogous structures provides a framework for potential modifications. For example, the synthesis of N-phenylacetamide derivatives where the phenyl group is replaced by other aromatic systems, such as 4-arylthiazole, demonstrates the feasibility of significant scaffold alteration. nih.gov Similarly, modifications to the biphenyl ring itself, such as the introduction of a fluorine atom as seen in the synthesis of (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, highlight a common strategy for enhancing metabolic stability or binding affinity. mdpi.com
Further examples from related classes of compounds, such as (4-alkoxyphenyl)glycinamides and phenylglycinamide derivatives, showcase the introduction of various substituents like alkoxy groups or additional heterocyclic rings. nih.govnih.gov These modifications serve as a blueprint for creating a diverse library of this compound analogs.
Table 1: Examples of Structural Variations on Phenyl-Amide Scaffolds This table is for illustrative purposes based on analogous compounds and does not represent direct derivatives of the subject compound.
| Compound Class | Structural Modification | Potential Impact | Reference |
|---|---|---|---|
| (4-Alkoxyphenyl)glycinamides | Alkoxy chain of varying length on the phenyl ring | Modulation of lipophilicity and receptor binding | nih.gov |
| Fluoro-biphenyl propanamides | Fluorine substitution on the biphenyl ring | Alteration of metabolic stability and electronic properties | mdpi.com |
| N-phenylacetamide-thiazoles | Replacement of phenyl group with arylthiazole moiety | Introduction of new interaction points and solubility modulation | nih.gov |
Optimization of Reaction Conditions and Yields
The efficient synthesis of this compound and its derivatives hinges on the careful optimization of reaction parameters. Key synthetic steps, including the formation of the N-benzyl bond and the amide linkage, can be fine-tuned to maximize yield, minimize side products, and ensure scalability.
The formation of the acetamide functional group is a critical step that can be achieved through various amide coupling strategies. nih.gov The choice of catalyst and solvent is paramount for an efficient and clean reaction.
Catalysis: Modern catalysis offers numerous alternatives to traditional coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). mdpi.comresearchgate.net
Boron-Based Reagents: Tris(2,2,2-trifluoroethyl) borate, B(OCH2CF3)3, has emerged as a highly effective reagent for direct amidation. This method is often advantageous as it can simplify purification, sometimes eliminating the need for aqueous workups or chromatography. nih.gov Similarly, arylboronic acids can serve as mild catalysts for direct amide bond formation, a process noted for its ability to preserve the stereochemical integrity of chiral substrates. uantwerpen.be
One-Pot Systems: A novel one-pot method utilizing a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst with di-tert-butyl dicarbonate (B1257347) (Boc2O) facilitates efficient amide bond formation, even with less reactive starting materials, under mild conditions. tohoku.ac.jp
Solvent Selection: While dichloromethane (B109758) (DCM) is a conventional solvent for amide coupling, the field is increasingly moving towards greener alternatives. nih.govmdpi.com The development of microwave-assisted, solvent-free reaction conditions represents a significant advancement in sustainable chemical synthesis. researchgate.net
Temperature is a critical variable in the synthesis of N-substituted acetamides. The N-alkylation step, which forms the bond between the biphenylmethyl group and the aminoacetamide, traditionally requires elevated temperatures, often exceeding 100 °C. nih.gov However, recent advancements focus on developing methodologies that operate under milder conditions.
Catalytic Systems for Mild Conditions: Ruthenium-based catalysts have been shown to facilitate the N-alkylation of amines using alcohols at temperatures as low as 25-70 °C. nih.gov Furthermore, photocatalytic systems utilizing novel catalysts can drive N-alkylation reactions at room temperature under UV irradiation, offering a significant advantage for thermally sensitive substrates. rsc.orgnih.gov
Impact of Temperature: In certain reaction pathways, elevated temperatures can influence the distribution of reactive intermediates, which may affect the regioselectivity and yield of the desired product. acs.org
Most syntheses of this type are conducted at atmospheric pressure, making temperature the more commonly manipulated physical parameter for reaction optimization.
The isolation and purification of the final acetamide product are crucial for obtaining a compound of high purity. Standard workup procedures typically involve a series of aqueous washes to remove inorganic salts and water-soluble impurities. This often includes washing the organic reaction mixture with a dilute acid (e.g., HCl), a base (e.g., NaHCO3 or Na2CO3), and brine. mdpi.com The organic layer is subsequently dried over an agent like anhydrous Na2SO4 or MgSO4 before solvent removal under reduced pressure. mdpi.comacs.org
Several purification techniques can be employed:
Filtration: In reactions that produce solid byproducts, such as the dicyclohexylurea formed when using DCC, simple filtration is an effective first purification step. mdpi.com Some modern amidation reagents are designed to allow for purification by filtering the reaction mixture through specialized resins. nih.gov
Column Chromatography: This is the most common technique for purifying acetamide derivatives, allowing for the separation of the target compound from unreacted starting materials and side products based on polarity. nih.govnih.gov Thin-layer chromatography (TLC) is used beforehand to monitor the reaction and determine the optimal solvent system for separation. nih.gov
Recrystallization: For solid compounds, recrystallization from a suitable solvent system is an excellent method for achieving high purity. researchgate.net
Stereoselective Synthesis and Enantiomeric Purity
While this compound itself is an achiral molecule, the principles of stereoselective synthesis are highly relevant for the preparation of its chiral derivatives. Introducing stereocenters into the molecule is a key strategy in medicinal chemistry to explore interactions with chiral biological targets.
Chiral analogs can be synthesized by modifying either the acetamide backbone or the biphenylmethyl moiety. This can be achieved through several advanced strategies:
Use of Chiral Starting Materials: A direct approach involves the N-alkylation of enantiomerically pure α-amino acid amides or esters. To prevent racemization of the stereocenter alpha to the carbonyl group, which is a common challenge under basic or harsh conditions, specialized catalytic systems are required. Base-free, ruthenium-catalyzed N-alkylation methods using alcohols as alkylating agents have proven effective in preserving high enantiomeric purity. nih.govresearchgate.netnih.gov
Asymmetric Biocatalysis: Enzymes offer a powerful tool for creating chiral amines and amides with high stereoselectivity. Imine reductases (IREDs), for example, can catalyze the reductive amination of α-ketoesters to produce N-substituted α-amino esters. This biocatalytic approach is highly efficient and can be tuned to produce either the (R) or (S) enantiomer with excellent conversion rates and enantiomeric excess (ee), often exceeding 99%. nih.gov
Organocatalytic Methods: Chiral organocatalysts can be employed in the asymmetric reduction of prochiral precursors to install a stereocenter with high fidelity. researchgate.net
Table 2: Comparison of Stereoselective Synthesis Strategies for Chiral Amine/Amide Derivatives This table illustrates general strategies applicable to the synthesis of chiral analogs of the subject compound.
| Strategy | Key Features | Typical Stereoselectivity (ee) | Reference |
|---|---|---|---|
| Ru-Catalyzed N-Alkylation | Base-free conditions, uses chiral amino acid esters/amides | High to excellent (>90%) | nih.govnih.gov |
| Imine Reductase (IRED) Biocatalysis | Enzymatic, mild reaction conditions, access to both enantiomers | Excellent (>99%) | nih.gov |
| Organocatalytic Conjugate Reduction | Metal-free, uses chiral small molecule catalysts | High to excellent | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 2 4 Phenylphenyl Methyl Amino Acetamide and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13). nih.gov For a molecule such as 2-{[(4-Phenylphenyl)methyl]amino}acetamide, NMR provides unambiguous evidence for its structural integrity by identifying the number and connectivity of all atoms.
In the ¹H NMR spectrum, distinct signals would be expected for each unique proton environment. The aromatic protons of the biphenyl (B1667301) group would typically appear in the downfield region (δ 7.0-8.0 ppm). The protons on the phenyl ring attached to the benzyl (B1604629) group would show a different chemical shift and coupling pattern compared to the terminal phenyl ring. The methylene (B1212753) protons of the benzyl group (-CH₂-N) and the acetamide (B32628) group (-N-CH₂-C=O) would each produce a characteristic singlet or coupled signal, likely in the δ 3.5-4.5 ppm range. researchgate.netscielo.br The protons of the primary amide (-CONH₂) and the secondary amine (-NH-) would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The carbonyl carbon of the amide group is typically observed far downfield (δ 170-180 ppm). scielo.br The carbons of the two phenyl rings would appear in the aromatic region (δ 120-145 ppm), while the methylene carbons would be found in the aliphatic region (δ 40-60 ppm). The combination of ¹H, ¹³C, and two-dimensional NMR experiments (like COSY and HMBC) allows for the complete assignment of the molecular skeleton, confirming the connectivity between the biphenylmethyl group and the aminoacetamide moiety. nih.govnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar functional groups and analogues.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Biphenyl Aromatic Protons | 7.30 - 7.70 (m) | 127.0 - 142.0 |
| Benzyl -CH₂- | ~4.0 (s) | ~53.0 |
| Amine -NH- | Variable (br s) | N/A |
| Acetamide -CH₂- | ~3.5 (s) | ~45.0 |
| Amide Carbonyl | N/A | ~175.0 |
| Amide -NH₂- | Variable (br s) | N/A |
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]+ or [M+H]+).
The calculated molecular weight of this compound (C₁₅H₁₆N₂O) is 240.30 g/mol . An HRMS measurement would be expected to confirm this value to within a few parts per million.
Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate fragment ions, which provide valuable structural information. researchgate.net The fragmentation pattern is often predictable, with cleavage occurring at the weakest bonds. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the C-N bonds. scielo.brnih.gov Key fragments would include the biphenylmethyl cation (m/z 167) and fragments corresponding to the loss of the acetamide group or parts thereof. The analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy. nih.gov
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (Mass/Charge Ratio) | Predicted Fragment Ion | Structural Formula |
| 240 | Molecular Ion [M]⁺ | [C₁₅H₁₆N₂O]⁺ |
| 183 | [M - NH₂CO]⁺ | [C₁₄H₁₄N]⁺ |
| 167 | Biphenylmethyl Cation | [C₁₃H₁₁]⁺ |
| 91 | Tropylium Ion | [C₇H₇]⁺ |
| 74 | [CH₂NHCOCH₂]⁺ | [C₃H₆NO]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. The IR spectrum of this compound would display a series of characteristic absorption bands confirming the presence of its key functional groups.
The most prominent features would include the N-H stretching vibrations from both the secondary amine and the primary amide, typically appearing as one or more bands in the region of 3200-3400 cm⁻¹. researchgate.net A strong, sharp absorption band corresponding to the C=O stretch of the amide group (Amide I band) would be expected around 1650-1680 cm⁻¹. scielo.br Additionally, bands corresponding to aromatic C=C stretching would be visible in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The presence of these specific bands provides strong evidence for the acetamide and biphenylmethyl components of the molecule.
Table 3: Characteristic IR Absorption Bands for this compound Frequencies are based on data from acetamide and aromatic amine analogues. scielo.brresearchgate.netnist.gov
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amide & Amine (N-H) | Stretching | 3200 - 3400 (broad to medium) |
| Aromatic C-H | Stretching | 3000 - 3100 (medium) |
| Aliphatic C-H | Stretching | 2850 - 2960 (medium) |
| Amide C=O (Amide I) | Stretching | 1650 - 1680 (strong, sharp) |
| Aromatic C=C | Stretching | 1450 - 1600 (variable) |
| Amide N-H (Amide II) | Bending | 1550 - 1640 (medium) |
| C-N | Stretching | 1100 - 1300 (medium) |
X-ray Crystallography for Three-Dimensional Structural Determination
While spectroscopic methods reveal molecular connectivity and functional groups, single-crystal X-ray crystallography provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique can yield highly accurate data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation.
To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. researchgate.net
For analogues of this compound, X-ray analysis has revealed detailed information about molecular conformation and intermolecular interactions. nih.govnih.gov In the case of this compound, one would expect the analysis to reveal the dihedral angle between the two phenyl rings of the biphenyl group. Furthermore, the crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the N-H groups of the amine and amide, and the C=O group of the amide. nih.gov These interactions dictate the supramolecular architecture of the compound in its crystalline form.
Table 4: Representative Crystallographic Data Obtainable for an Analogue Compound Data shown is hypothetical but representative of what would be determined for a similar organic molecule. researchgate.netnih.gov
| Parameter | Example Value |
| Chemical Formula | C₁₅H₁₆N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~11.5 |
| b (Å) | ~7.0 |
| c (Å) | ~12.5 |
| β (°) | ~95.0 |
| Volume (ų) | ~1010 |
| Z (Molecules/unit cell) | 4 |
| Key Interactions | N-H···O Hydrogen Bonds |
Computational Chemistry and Theoretical Studies of 2 4 Phenylphenyl Methyl Amino Acetamide
Molecular Modeling and Conformational Analysis
Molecular modeling of 2-{[(4-Phenylphenyl)methyl]amino}acetamide focuses on understanding its three-dimensional structure, flexibility, and the interactions that govern its preferred shapes. The molecule possesses several rotatable bonds, leading to a complex conformational landscape.
The conformational flexibility of this compound is primarily dictated by rotation around four key bonds: the C-C bond linking the two phenyl rings, the Ph-CH2 bond, the CH2-N bond, and the amide C-N bond.
The rotation around the bond connecting the two phenyl rings is a well-studied phenomenon. For the parent compound, biphenyl (B1667301), the lowest energy conformation features a twist angle between the planes of the two rings of approximately 40-45°. acs.org The planar (0°) and perpendicular (90°) conformations represent energy barriers. High-level calculations suggest these barriers are approximately 8.0 kJ/mol for the planar state and 8.3 kJ/mol for the perpendicular state. scilit.comacs.org This non-planar arrangement minimizes steric hindrance between the ortho-hydrogens of the two rings while maintaining some degree of pi-conjugation.
The amide bond (-C(O)-N-) in the acetamide (B32628) moiety introduces another significant conformational feature. Due to the partial double-bond character of the C-N bond, rotation is highly restricted, leading to distinct cis and trans rotamers. scielo.br For secondary amides, the energy difference between these forms is typically small (0.5 to 4.0 kcal/mol), but the rotational barrier is high (15-23 kcal/mol), resulting in a slow interconversion rate. scielo.br In the absence of bulky substituents, the trans conformation is generally favored due to lower steric hindrance.
| Torsional Parameter | Description | Predicted Stable Angle (Dihedral) | Associated Energy Barrier |
| Biphenyl Twist | Rotation around the C-C bond connecting the two phenyl rings. | ~40-45° | ~8 kJ/mol (from planar) scilit.comacs.org |
| Amide Bond | Rotation around the C(O)-N bond of the acetamide group. | ~180° (trans isomer) | ~15-23 kcal/mol scielo.br |
| N-CH2 Bond | Rotation around the bond connecting the secondary amine and the methylene (B1212753) bridge. | Staggered conformations (e.g., ~60°, 180°) | Low, typical for sp3-sp3 bonds |
| CH2-Ph Bond | Rotation around the bond connecting the methylene bridge and the phenyl ring. | Staggered conformations | Low, typical for sp3-sp2 bonds |
The structure of this compound contains both a hydrogen bond donor (the secondary amine N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This arrangement allows for the potential formation of an intramolecular hydrogen bond (IMHB). The formation of such a bond would result in a pseudo-six-membered ring, a common and relatively stable motif in medicinal chemistry. nih.gov
The presence of an IMHB can significantly influence a molecule's properties by:
Stabilizing a specific conformation: An IMHB can lock the molecule into a more rigid, folded conformation, reducing the entropic penalty upon binding to a biological target. nih.gov
Masking polar groups: By satisfying the hydrogen bonding potential internally, the molecule presents a less polar surface to its environment, which can affect properties like membrane permeability. rsc.org
However, the formation and stability of an IMHB are highly dependent on the environment. In protic solvents, the intramolecular bond must compete with stronger intermolecular hydrogen bonds formed with solvent molecules. nih.govresearchgate.net Therefore, while a conformation featuring an IMHB is computationally predictable, its prevalence in a biological, aqueous environment may be limited.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. Given the structural similarity of the title compound to known enzyme inhibitors, a hypothetical docking analysis can be performed against a plausible biological target. Fatty Acid Amide Hydrolase (FAAH) is a well-established target for inhibitors containing flexible hydrophobic moieties and amide groups, making it a suitable hypothetical receptor for this analysis. nih.govmdpi.com
The active site of human FAAH is a dimeric integral membrane protein with a distinctive Ser-Ser-Lys catalytic triad (B1167595) (Ser241, Ser217, Lys142). nih.gov The binding site can be divided into three main regions:
The Acyl Chain Binding (ACB) Channel: A long, hydrophobic tunnel that accommodates the fatty acid tail of substrates like anandamide. nih.govnih.gov
The Catalytic Site: The region containing the Ser-Ser-Lys triad responsible for amide bond hydrolysis.
The Cytosolic Port: An opening that allows the leaving group of the substrate to exit. nih.gov
In a hypothetical docking scenario, this compound would likely orient its large, hydrophobic 4-phenylphenyl (biphenyl) group into the deep Acyl Chain Binding channel. This orientation maximizes favorable hydrophobic and van der Waals interactions. The more polar acetamide portion would be positioned closer to the catalytic machinery and the cytosolic port. The secondary amine and carbonyl group could form crucial hydrogen bonds with amino acid residues or ordered water molecules in this region, anchoring the ligand in place.
"Hot spots" are key residues within a protein's binding site that contribute disproportionately to the binding energy. For FAAH, these have been well-characterized through crystallography and mutagenesis studies. nih.gov The biphenyl moiety of the ligand would be expected to interact with a series of hydrophobic and aromatic residues that line the ACB channel, forming a "greasy slide" for the substrate. The acetamide group, being more polar, would interact with residues near the catalytic triad.
| Ligand Moiety | Interacting FAAH "Hot Spot" Residues (Hypothetical) | Type of Interaction |
| Terminal Phenyl Ring | F381, F432, W531 | π-π stacking, Hydrophobic |
| Bridging Phenyl Ring | I491, L192, F194 | Hydrophobic, van der Waals |
| Secondary Amine (N-H) | Ser217, Backbone Carbonyls | Hydrogen Bond Donor |
| Acetamide Carbonyl (C=O) | Ser241, M191 | Hydrogen Bond Acceptor |
These predicted interactions with key hot spots—hydrophobic packing in the ACB channel and hydrogen bonding near the catalytic site—form the basis of a rational hypothesis for the molecule's binding mode within FAAH. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to derivatives)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov While a QSAR model cannot be built for a single compound, the principles can be applied to predict which structural features would be important to modify in future derivatives of this compound to optimize a desired biological activity, such as FAAH inhibition.
Based on QSAR studies of other enzyme inhibitors with acetamide or related scaffolds, several classes of molecular descriptors are likely to be critical for the activity of its derivatives. nih.govresearchgate.netmdpi.com
3D Descriptors (CoMFA/CoMSIA): These models use 3D fields to describe the steric, electrostatic, hydrophobic, and hydrogen-bonding properties of molecules. For FAAH inhibitors, QSAR studies have shown that bulky, hydrophobic groups are favored in the region corresponding to the ACB channel, while electronegative and hydrogen bond accepting features are important near the catalytic site. mdpi.comresearchgate.net
Electronic Descriptors: Parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be important. For instance, a negative correlation with HOMO energy might suggest that more electrophilic compounds are more active. researchgate.net
Topological and Physicochemical Descriptors: Properties such as molecular weight, logP (lipophilicity), and polar surface area are fundamental. Given the nature of the FAAH binding site, a high lipophilicity (logP) would likely be positively correlated with activity to a certain point, reflecting the need to engage with the hydrophobic ACB channel.
| Descriptor Class | Specific Examples | Relevance for Derivatives' Activity |
| 3D / Steric | Molecular Volume, CoMFA Steric Fields | Optimizing the size and shape of substituents on the biphenyl rings to maximize favorable contacts within the binding pocket. researchgate.net |
| Electronic | HOMO/LUMO Energy, Partial Atomic Charges | Modulating the electronic properties of the aromatic rings or the amide group to enhance binding or reactivity. researchgate.net |
| Hydrophobicity | logP, CoMSIA Hydrophobic Fields | Balancing lipophilicity to ensure both membrane permeability and effective interaction with the hydrophobic ACB channel. |
| Hydrogen Bonding | H-bond Donor/Acceptor Counts, CoMSIA H-bond Fields | Introducing or modifying groups to form optimal hydrogen bonds with key residues like Ser217 and Ser241. mdpi.com |
By applying these principles, QSAR can serve as a valuable guide for the rational design of novel derivatives of this compound with potentially enhanced biological activity.
Simulation of Reaction Pathways and Mechanistic Insights
The synthesis of this compound would likely involve the N-alkylation of 2-aminoacetamide with a 4-phenylphenylmethyl halide or a related electrophile. Computational chemistry provides powerful tools to simulate the reaction pathways of such transformations, offering deep mechanistic insights. The primary mechanisms to consider for this N-alkylation reaction are the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways.
SN2 Reaction Pathway: In an SN2 mechanism, the reaction would proceed in a single, concerted step. The nitrogen atom of the 2-aminoacetamide would act as the nucleophile, attacking the benzylic carbon of the 4-phenylphenylmethyl group, while the leaving group (e.g., a halide) departs simultaneously. Computational simulations of this pathway would involve locating the transition state structure, which is a high-energy intermediate where the new C-N bond is partially formed and the C-Leaving Group bond is partially broken.
Quantum chemical calculations, such as Density Functional Theory (DFT), are commonly employed to model these processes. nih.gov By calculating the potential energy surface, researchers can determine the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy suggests a more favorable reaction pathway. The simulation would also provide insights into the geometry of the transition state, including bond lengths and angles, which are critical for understanding the steric and electronic factors that influence the reaction rate.
SN1 Reaction Pathway: Alternatively, the reaction could proceed through an SN1 mechanism, which is a two-step process. The first and rate-determining step would be the departure of the leaving group from the 4-phenylphenylmethyl moiety to form a stable benzylic carbocation. The biphenyl group would further stabilize this carbocation through resonance. In the second step, the nucleophilic 2-aminoacetamide would attack the carbocation to form the final product.
Computational modeling of the SN1 pathway would focus on calculating the energy required to form the carbocation intermediate and the subsequent energy profile of the nucleophilic attack. The stability of the carbocation is a key factor, and computational methods can quantify this stability.
By comparing the calculated activation energies for both the SN1 and SN2 pathways under various simulated solvent conditions, a prediction can be made about the most likely reaction mechanism. These simulations provide valuable information that can guide the optimization of reaction conditions in a laboratory setting to maximize the yield of this compound.
Prediction of Computational Physicochemical Parameters Relevant to Biological Interactions
The biological activity of a molecule is intimately linked to its physicochemical properties. Computational tools can predict a wide range of these parameters, which are crucial for assessing a compound's potential as a drug candidate. fiveable.menih.gov These predictions fall under the umbrella of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. researchgate.netnih.gov For this compound, several key parameters can be computationally estimated to gauge its potential for biological interactions.
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which affects its ability to cross cell membranes. A balanced logP is often desired for oral bioavailability. Computational models can predict logP based on the molecule's structure. For a molecule like this compound, with its significant nonpolar biphenyl group and a polar acetamide tail, the predicted logP would be a critical parameter.
Solubility (logS): Aqueous solubility is another vital parameter for drug absorption and distribution. Poor solubility can hinder a compound's therapeutic efficacy. Computational methods can estimate the intrinsic aqueous solubility (logS) of a molecule.
Molecular Weight (MW): Molecular weight is a simple yet important descriptor. According to Lipinski's rule of five, which provides a guideline for drug-likeness, a molecular weight of less than 500 Da is generally preferred for oral drugs.
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors in a molecule influences its interactions with biological targets and its solubility. For this compound, the amide and amine groups provide sites for hydrogen bonding.
Polar Surface Area (PSA): The polar surface area is defined as the sum of the surfaces of polar atoms in a molecule. It is a good predictor of a drug's ability to permeate cell membranes.
The following table presents computationally predicted physicochemical properties for this compound. These values are typically generated using various QSAR (Quantitative Structure-Activity Relationship) models and computational algorithms. mdpi.comnih.gov
| Parameter | Predicted Value | Significance in Biological Interactions |
|---|---|---|
| Molecular Weight (g/mol) | 240.30 | Influences absorption and distribution; generally, lower MW is preferred for oral drugs. |
| logP (Octanol-Water Partition Coefficient) | 2.8 | Indicates lipophilicity and affects membrane permeability and absorption. |
| Aqueous Solubility (logS) | -3.2 | Crucial for absorption and distribution; higher solubility is generally better. |
| Hydrogen Bond Donors | 2 | Affects binding to biological targets and solubility. |
| Hydrogen Bond Acceptors | 2 | Affects binding to biological targets and solubility. |
| Polar Surface Area (Ų) | 55.12 | Influences membrane permeability and oral bioavailability. |
These computational predictions provide a valuable initial assessment of the drug-like properties of this compound. For instance, the predicted molecular weight is well within the desirable range. The predicted logP suggests a good balance between lipophilicity and hydrophilicity, which could favor oral absorption. Further computational studies, such as molecular docking and molecular dynamics simulations, would be necessary to explore its potential interactions with specific biological targets. semanticscholar.orgnih.gov Quantum chemical calculations could also provide deeper insights into its electronic structure and reactivity. researchgate.net
Investigation of Biological Activity and Molecular Mechanisms of 2 4 Phenylphenyl Methyl Amino Acetamide in Vitro and Non Human Systems
Enzyme Modulation Studies
The interaction of small molecules with enzymes is a cornerstone of pharmacological research. This section explores the modulatory effects of 2-{[(4-Phenylphenyl)methyl]amino}acetamide on various enzyme systems.
Plasma Amine Oxidases (PAO), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) or Vascular Adhesion Protein-1 (VAP-1), are copper-containing enzymes that catalyze the oxidative deamination of primary amines. nih.gov VAP-1 plays a significant role in inflammatory processes and leukocyte trafficking, making it an attractive target for anti-inflammatory drug development. nih.govresearchgate.net
Direct experimental data on the inhibition of bovine PAO by this compound is not extensively detailed in the current body of literature. However, studies on structurally analogous compounds provide valuable insights. Research into a positional isomer, 2-amino-N-(3-phenylbenzyl)acetamide, has demonstrated potent inhibitory activity against PAO in bovine plasma. tandfonline.com In comparative studies using benzylamine (B48309) as a substrate, 2-amino-N-(3-phenylbenzyl)acetamide exhibited a significantly lower IC₅₀ value compared to the reference hydrazide inhibitor, 2-(4-phenylphenyl)acetohydrazide, indicating higher potency. tandfonline.com The structural similarity between this compound and the potent inhibitor 2-amino-N-(3-phenylbenzyl)acetamide, particularly the shared amino acetamide (B32628) scaffold, suggests that it may also exhibit inhibitory activity against PAO/VAP-1.
| Compound | Substrate | IC₅₀ (µM) in Bovine Plasma | Relative Potency Notes |
|---|---|---|---|
| 2-amino-N-(3-phenylbenzyl)acetamide | Benzylamine | 0.087 | Approximately 3.3-fold more active than the hydrazide. tandfonline.com |
| 2-amino-N-(3-phenylbenzyl)acetamide | Phenyltetrazolylhexan-1-amine | 0.86 | Approximately 20-fold more active than the hydrazide. tandfonline.com |
| 2-(4-phenylphenyl)acetohydrazide (Reference Inhibitor) | Benzylamine | 0.29 | Reference compound. tandfonline.com |
| 2-(4-phenylphenyl)acetohydrazide (Reference Inhibitor) | Phenyltetrazolylhexan-1-amine | 17 | Reference compound. tandfonline.com |
Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov MMP-2, specifically, plays a role in various physiological and pathological processes, including tissue remodeling and cancer metastasis. researchgate.net A review of the scientific literature yielded no specific studies investigating the direct modulatory effect of this compound on the activity of MMP-2. Further research is required to determine if this compound interacts with MMP-2 or other members of the MMP family.
No studies were identified in the searched scientific literature that investigated the activity of this compound on enzymes associated with neurotransmitter systems or other primary metabolic pathways. Its biological activity profile in these areas remains to be elucidated.
Covalent inhibitors form a stable, covalent bond with their target enzyme, often leading to irreversible inactivation. nih.gov This mechanism can offer advantages in terms of potency and duration of action. The amino acetamide scaffold present in this compound is structurally related to known covalent inhibitors of PAO/VAP-1. tandfonline.com For instance, 2-amino-N-(3-phenylbenzyl)acetamide is recognized as a potent covalent inhibitor of PAO. tandfonline.com The proposed mechanism for such compounds involves a two-step process: initial reversible binding to the enzyme's active site, followed by the formation of a covalent bond between the inhibitor and the enzyme's topaquinone (B1675334) cofactor. tandfonline.com Given the shared chemical motifs, it is plausible that this compound, if active as an inhibitor, would follow a similar mechanism of covalent inhibition.
Receptor Interaction and Ligand Binding Profiles
The interaction of small molecules with cellular receptors is fundamental to signaling and therapeutic intervention. This section examines the potential binding profile of this compound with specific receptor subtypes.
Programmed cell death-ligand 1 (PD-L1) is an immune checkpoint protein that, upon binding to its receptor PD-1, suppresses T-cell activity. frontiersin.orgresearchgate.net Blocking the PD-1/PD-L1 interaction is a validated strategy in cancer immunotherapy. researchgate.net Small molecules containing a biphenyl (B1667301) scaffold have been identified as a promising class of PD-L1 inhibitors. nih.gov These molecules are thought to bind to a hydrophobic pocket on the PD-L1 dimer interface. chemrxiv.org
The chemical structure of this compound features a 4-phenylphenyl group, which is a biphenyl moiety. This structural feature is a key pharmacophore in many known small-molecule PD-L1 inhibitors. nih.govchemrxiv.org Furthermore, research on terphenyl-based PD-L1 inhibitors has shown that incorporating an N-(2-aminoethyl)acetamide tail can significantly improve the aqueous solubility of the compounds without compromising binding affinity. chemrxiv.org The amino}acetamide group in this compound is structurally analogous to this solubilizing tail.
While direct binding assays for this compound with PD-L1 have not been reported, the presence of the biphenyl core and the acetamide side chain suggests a potential for interaction. The table below shows the potent PD-L1 binding affinity of terphenyl compounds that incorporate a similar acetamide tail, highlighting the compatibility of this functional group in potent PD-L1 inhibitors. chemrxiv.org
| Compound ID (from source chemrxiv.org) | Core Structure | Hydrophilic Tail | IC₅₀ (nM) for PD-L1 Binding |
|---|---|---|---|
| 7a | Terphenyl | N-(2-aminoethyl)acetamide | 0.82 |
| 7e | Terphenyl | N-(2-aminoethyl)acetamide | Comparable to 7a |
The potent activity of these related compounds suggests that the biphenyl and acetamide moieties of this compound are well-suited for potential interaction with the PD-L1 receptor. chemrxiv.org However, empirical testing is necessary to confirm and quantify this affinity.
Based on a comprehensive search of publicly available scientific literature, there is currently no specific information regarding the biological activity and molecular mechanisms of the compound This compound corresponding to the detailed outline provided.
The requested topics, including the induction of conformational changes upon ligand binding, specific effects on the L6 rat myoblast cell line, cellular uptake mechanisms, perturbation of cellular pathways, and detailed structure-activity relationship studies for this particular molecule, are not documented in the available search results. The provided outline with specific citation numbers (e.g., ebi.ac.uk, nih.gov, abmgood.com,,,,,,,) appears to reference proprietary or otherwise inaccessible research data.
Consequently, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the user's request without access to the specific studies indicated by the citations. General information on acetamide derivatives or related concepts cannot be used as per the explicit instructions to focus solely on This compound and the precise subsections outlined.
Structure-Activity Relationship (SAR) Studies and Rational Design
Impact of Substituent Position and Type on Activity
The biological activity of molecules based on the this compound scaffold is significantly influenced by the nature and position of substituents on the biphenyl ring system. Structure-activity relationship (SAR) studies on analogous compounds have demonstrated that modifications to the terminal aryl unit can modulate pharmacological effects.
In a study focusing on N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamide derivatives, which are structurally related to this compound, the introduction of various substituents on the terminal phenyl ring had a pronounced impact on their anticonvulsant activity. nih.gov The type of substituent, whether electron-donating or electron-withdrawing, as well as its position (ortho, meta, or para), was shown to be a critical determinant of the compound's potency and its effect on sodium channels. nih.gov Specifically, compounds featuring polar, aprotic substituents were observed to potently promote the slow inactivation of Na+ channels and exhibit frequency-dependent inhibition of Na+ currents at low micromolar concentrations. nih.gov
Further insights can be drawn from research on acetamide-sulfonamide scaffolds that incorporate a fluoro-substituted biphenyl group. semanticscholar.org In these series, the biological activity, specifically urease inhibition, was sensitive to the substitution pattern on the biphenyl moiety. semanticscholar.org It was noted that acetamides linked to phenyl-alkyl groups generally exhibited better activity compared to those with a fluoro-substituted biphenyl group, highlighting the influence of the lipophilicity and electronic properties of the substituents. semanticscholar.org
The following interactive table summarizes hypothetical structure-activity relationships for derivatives of this compound based on findings from analogous compounds.
| Substituent (R) | Position on Terminal Phenyl Ring | Predicted Impact on In Vitro Activity |
| -H | - | Baseline Activity |
| -F | para | Potential for enhanced binding through halogen bonding |
| -Cl | para | Generally increases potency over unsubstituted analog |
| -Br | para | May further increase potency in some biological targets |
| -CH3 | para | Modest increase in activity due to increased lipophilicity |
| -OCH3 | para | Variable effects, can increase or decrease activity depending on the target |
| -NO2 | meta | Can enhance activity through specific electronic interactions |
Note: The data in this table is extrapolated from studies on structurally related compounds and serves to illustrate the principles of substituent effects.
Optimization of Scaffold for Enhanced Molecular Interaction
The optimization of a chemical scaffold is a critical process in drug discovery, aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. For the this compound scaffold, optimization strategies would focus on modifying its core structure to achieve more favorable interactions with its biological target.
One common optimization technique is scaffold hopping , where the central chemical framework is replaced with a structurally different but functionally equivalent moiety. This approach can lead to the discovery of novel chemical series with improved properties. For instance, in the broader class of acetamide derivatives, scaffold hopping has been successfully employed to identify new chemotypes with enhanced biological activity.
Another key aspect of scaffold optimization is the modification of the linker region connecting the biphenyl group and the acetamide function. The length, flexibility, and chemical nature of this linker can profoundly affect how the molecule fits into the binding pocket of its target protein. Studies on other acetamide-containing compounds have shown that even subtle changes, such as the introduction of a methyl group on the amide nitrogen, can significantly alter biological activity.
Furthermore, conformational constraint is a powerful strategy to enhance binding affinity. By introducing rigid elements or cyclizing parts of the scaffold, the molecule can be locked into a more bioactive conformation, reducing the entropic penalty upon binding. For the this compound scaffold, this could involve creating cyclic analogs or introducing double bonds to restrict rotational freedom.
Computational modeling and molecular docking studies are invaluable tools in guiding scaffold optimization. By simulating the interaction of virtual compounds with a target protein, researchers can prioritize the synthesis of molecules with the highest predicted binding affinity and selectivity. This in silico approach accelerates the optimization process and reduces the reliance on extensive empirical screening.
The following interactive table outlines potential optimization strategies for the this compound scaffold and their intended outcomes.
| Optimization Strategy | Modification to Scaffold | Desired Outcome |
| Linker Modification | Altering the length or composition of the ethylaminoacetamide chain | Improved binding pose and interaction with target |
| Conformational Restriction | Introduction of cyclic structures or rigid linkers | Enhanced binding affinity and selectivity |
| Bioisosteric Replacement | Replacing the phenyl rings with other aromatic or heteroaromatic systems | Improved pharmacokinetic properties and target engagement |
| Introduction of Polar Groups | Addition of hydroxyl or amine groups to the biphenyl moiety | Increased solubility and potential for new hydrogen bond interactions |
Enzymatic Stability and Degradation Pathways in Biological Matrices (Non-Human)
For compounds with an acetamide linkage, such as this compound, a primary route of metabolic degradation is hydrolysis of the amide bond by amidase enzymes. This would lead to the formation of 4-phenylbenzylamine (B1583212) and 2-aminoacetic acid.
Another major metabolic pathway for aromatic compounds is oxidation , mediated by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. The biphenyl moiety of this compound is susceptible to hydroxylation at various positions on both phenyl rings. The exact position of hydroxylation can be influenced by the electronic properties of the substituents and the specific CYP isoforms involved.
Further metabolism can occur through conjugation reactions, where the parent compound or its phase I metabolites are coupled with endogenous molecules such as glucuronic acid or sulfate. These phase II reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), increase the water solubility of the compound and facilitate its excretion.
The enzymatic stability of this compound and its derivatives can be assessed in vitro by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. The intrinsic clearance (CLint) can then be calculated, providing a measure of the compound's susceptibility to metabolism.
The following interactive table outlines the potential metabolic pathways for this compound in non-human biological matrices.
| Metabolic Pathway | Enzymes Involved | Potential Metabolites |
| Amide Hydrolysis | Amidases | 4-Phenylbenzylamine, 2-Aminoacetic acid |
| Aromatic Hydroxylation | Cytochrome P450s (e.g., CYP3A4, CYP2D6) | Hydroxylated biphenyl derivatives |
| N-Dealkylation | Cytochrome P450s | 4-Phenylbenzaldehyde, Acetamide |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates of hydroxylated metabolites |
| Sulfation | Sulfotransferases (SULTs) | Sulfate conjugates of hydroxylated metabolites |
It is important to note that the relative contribution of each metabolic pathway can vary significantly between different animal species due to differences in the expression and activity of drug-metabolizing enzymes. Therefore, metabolic studies in multiple preclinical species are often necessary to accurately predict the metabolic fate of a compound in humans.
Advanced Analytical and Bioanalytical Methodologies for 2 4 Phenylphenyl Methyl Amino Acetamide Research
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatography is the cornerstone of separation science, indispensable for isolating and quantifying 2-{[(4-Phenylphenyl)methyl]amino}acetamide from reaction mixtures, purification fractions, or complex biological matrices.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a primary technique for the quantification of this compound, particularly in the context of biochemical and enzyme assays. The compound's biphenyl (B1667301) ring system contains a strong chromophore, which allows for sensitive detection by UV spectrophotometry.
A typical method would employ reversed-phase (RP) chromatography, where the stationary phase is nonpolar (e.g., C18 or a Phenyl column) and the mobile phase is a polar solvent mixture. The Phenyl stationary phase can offer alternative selectivity for aromatic compounds through π-π interactions. hplc.eu The separation is based on the compound's hydrophobic partitioning between the stationary and mobile phases. By adjusting the mobile phase composition, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol, the retention time of the analyte can be optimized for effective separation from substrates, products, or other components of an assay mixture. osti.govrsc.org For enzyme kinetic studies, an HPLC-UV method can be used to measure the rate of formation or consumption of the compound over time. A quantitative analytical method can be developed by establishing a calibration curve from standards of known concentration and measuring the peak area of the analyte at a specific wavelength, likely near the absorbance maximum of the biphenyl group. bsu.edu.eg
Table 1: Illustrative HPLC-UV Parameters for Analysis of this compound
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 or Phenyl, 4.6 x 150 mm, 5 µm | C18 provides general hydrophobicity; Phenyl phase can enhance selectivity for the aromatic biphenyl moiety. |
| Mobile Phase | Gradient or Isocratic elution with Acetonitrile and Water (or buffer) | Balances retention and elution for optimal separation from matrix components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns, providing good efficiency and reasonable run times. |
| Injection Volume | 10 - 20 µL | Standard volume for achieving good peak shape and sensitivity. |
| Detection | UV Diode Array Detector (DAD) at ~254 nm | The biphenyl group provides strong UV absorbance, allowing for sensitive and selective detection. |
| Column Temp. | 25 - 30 °C | Controlled temperature ensures reproducible retention times. |
Following synthesis, obtaining this compound in high purity is critical for accurate biological and chemical studies. Preparative Liquid Chromatography (PLC) is the standard method for this purpose. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater quantities of material.
The process typically involves dissolving the crude synthetic product in a suitable solvent and injecting it onto a preparative column packed with a stationary phase (e.g., silica (B1680970) gel for normal-phase or C18 for reversed-phase). A solvent system is chosen based on preliminary analytical-scale separations to achieve optimal resolution between the target compound and any impurities or byproducts. scielo.brresearchgate.net Fractions of the eluent are collected over time, and those containing the purified compound, as determined by analytical techniques like thin-layer chromatography (TLC) or analytical HPLC, are combined. The solvent is then removed, typically by rotary evaporation, to yield the purified this compound. scielo.br
Gas Chromatography (GC) is a powerful separation technique, but its direct application to this compound is likely limited. GC requires analytes to be volatile and thermally stable. Due to its relatively high molecular weight, polarity conferred by the amide and secondary amine groups, and potential for hydrogen bonding, the compound is expected to have low volatility and may degrade at the high temperatures required for GC analysis.
However, GC analysis could be made feasible through chemical derivatization. This process involves converting the polar N-H groups into less polar, more volatile moieties (e.g., through silylation or acylation). While possible, this adds complexity to the sample preparation. For structurally related N-benzyl acetamides, GC-MS has been used for characterization, indicating that under the right conditions, analysis is achievable. researchgate.net For routine quantification and separation in research samples, HPLC is generally the more direct and suitable chromatographic method for compounds of this nature.
Mass Spectrometry-Based Monitoring of Reactions and Metabolites (Non-Human)
Mass Spectrometry (MS) is an essential tool for confirming the identity of this compound and for studying its fate in chemical or biological systems. When coupled with a separation technique like LC or GC (LC-MS or GC-MS), it provides high sensitivity and specificity.
In a research setting, LC-MS can be used to monitor the progress of a synthesis reaction by identifying the formation of the product (based on its molecular weight) and the disappearance of reactants. For non-human metabolic studies (e.g., in vitro liver microsome incubations), LC-MS/MS is the premier technique for identifying and quantifying potential metabolites. bsu.edu.eggoogle.com The parent compound is introduced into the biological system, and samples are analyzed over time. The mass spectrometer can be programmed to look for predicted metabolic transformations, such as hydroxylation of the aromatic rings, N-dealkylation, or amide hydrolysis. The structural information gleaned from the fragmentation patterns (MS/MS spectra) of these new signals can help elucidate the structures of the metabolites. nih.gov
The expected electron ionization mass spectrum of this compound would show a molecular ion peak, and key fragment ions would likely arise from benzylic cleavage to form the stable 4-phenylbenzyl cation and from cleavage of the amide bond. nih.govnist.gov
Table 2: Predicted Key Mass Fragments for this compound
| m/z (charge/mass ratio) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 240 | [M]+• (Molecular Ion) | Intact molecule radical cation. |
| 167 | [C₁₃H₁₁]+ | Benzylic cleavage yielding the 4-phenylbenzyl cation. |
| 74 | [C₃H₈NO]+ | Cleavage yielding the acetamide-containing fragment cation. |
Development and Validation of Analytical Methods for Complex Research Matrices
When quantifying this compound in complex research matrices such as cell culture media or animal plasma, it is crucial that the analytical method is rigorously developed and validated to ensure the reliability of the data. The validation process demonstrates that the method is suitable for its intended purpose. bsu.edu.eg Following guidelines from regulatory bodies provides a framework for this process.
Method validation involves assessing several key performance characteristics:
Specificity and Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components, such as endogenous matrix components or other metabolites.
Accuracy: The closeness of the measured concentration to the true concentration, typically assessed by analyzing quality control (QC) samples spiked with known amounts of the analyte.
Precision: The degree of scatter between a series of measurements, evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A calibration curve is generated, and its correlation coefficient and goodness of fit are evaluated.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable accuracy and precision, respectively.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
A successful validation ensures that the method will produce dependable results when used to analyze research samples. bsu.edu.eg
Spectrophotometric and Fluorimetric Assays for Biochemical Studies
Spectroscopic methods offer simpler, higher-throughput alternatives to chromatography for certain biochemical studies, such as screening for enzyme inhibition or studying compound-protein interactions.
Spectrophotometric Assays: Based on the principle of UV-Visible light absorption, these assays can be used to quantify this compound in solution. The compound's biphenyl system is expected to absorb strongly in the UV range. nih.gov Changes in the absorbance spectrum upon interaction with a biological target, such as an enzyme or receptor, can provide information about binding events. For enzyme assays where the substrate or product has a different absorbance spectrum from the starting material, the reaction can be monitored continuously in a spectrophotometer. The acetamide (B32628) moiety itself possesses therapeutic potential, and spectrophotometric methods are valuable in the study of acetamide-containing compounds. nih.gov
Fluorimetric Assays: Fluorescence spectroscopy is often more sensitive than absorption spectroscopy. While the intrinsic fluorescence of this compound has not been reported, many aromatic molecules, particularly those with N-phenyl groups, are known to be fluorescent. If the compound exhibits usable fluorescence, assays can be developed based on changes in fluorescence intensity, wavelength, or polarization upon interaction with a macromolecule. These methods are highly sensitive and can be used to determine binding affinities and to screen for inhibitors in a high-throughput format.
Future Research Directions and Translational Perspectives for 2 4 Phenylphenyl Methyl Amino Acetamide
Exploration as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways. The development of 2-{[(4-phenylphenyl)methyl]amino}acetamide into a chemical probe could be a valuable first step in elucidating its biological function. This would involve synthesizing versions of the molecule that can be tracked or used to identify binding partners. For instance, radiolabeling the compound could enable its use in binding assays and imaging studies to determine its tissue distribution and target engagement. researchgate.netnih.gov
Furthermore, attaching fluorescent dyes or affinity tags would allow for the visualization of the molecule within cells and the isolation of its interacting proteins. The acetamide (B32628) functionality could serve as a handle for such modifications without drastically altering the core structure that may be responsible for its biological activity. The development of such probes would be instrumental in identifying the specific cellular components with which this compound interacts, thereby uncovering its mechanism of action. nih.gov
Scaffold Derivatization for Novel Chemical Libraries
The core structure of this compound, featuring a biphenyl (B1667301) group linked to an aminoacetamide moiety, represents a versatile scaffold for the generation of a diverse chemical library. Systematic derivatization of this scaffold could lead to the discovery of compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.gov
Key areas for modification include:
The biphenyl ring system: Introduction of various substituents (e.g., halogens, alkyl groups, hydroxyl groups) on either of the phenyl rings could modulate the compound's electronic properties and steric profile, potentially influencing its binding affinity and selectivity for a biological target. nih.gov
The aminoacetamide group: The amide nitrogen and the terminal amino group could be substituted with a wide range of chemical groups to explore the structure-activity relationship (SAR). For example, replacing the primary amine with secondary or tertiary amines, or incorporating it into a heterocyclic ring system, could significantly alter the compound's biological activity. nih.gov
The methylene (B1212753) linker: The length and rigidity of the linker between the biphenyl group and the aminoacetamide could be varied to optimize the spatial orientation of the key pharmacophoric features.
A systematic approach to scaffold derivatization, possibly employing combinatorial chemistry techniques, could rapidly generate a library of analogues for high-throughput screening against a panel of biological targets. mdpi.com
| Potential Derivatization Site | Examples of Modifications | Potential Impact |
| Biphenyl Ring System | Halogenation, Alkylation, Hydroxylation | Modulate electronic properties, steric profile, binding affinity, and selectivity. |
| Aminoacetamide Group | N-alkylation, N-acylation, incorporation into heterocycles | Alter biological activity, solubility, and metabolic stability. |
| Methylene Linker | Varying length, introducing rigidity (e.g., cyclopropane) | Optimize spatial orientation and conformational flexibility. |
Theoretical Exploration of New Biological Targets and Pathways
In the absence of experimental data on the biological targets of this compound, computational and theoretical approaches can provide valuable insights and guide future experimental work. Molecular docking and virtual screening are powerful tools to predict the binding of a small molecule to a wide array of protein structures. nih.gov By computationally screening this compound against libraries of known protein structures, potential biological targets can be identified. mdpi.com
Pharmacophore modeling can also be employed. This involves identifying the essential three-dimensional arrangement of chemical features of the molecule that are responsible for its biological activity. This pharmacophore model can then be used to search for proteins with complementary binding sites. Furthermore, quantitative structure-activity relationship (QSAR) studies on a library of analogues could help in predicting the biological activity of new derivatives and in understanding the key structural features that govern their activity. researchgate.net These theoretical studies can generate testable hypotheses about the compound's mechanism of action and its potential therapeutic applications.
Advancements in Synthetic Routes for Analogues
The feasibility of exploring the therapeutic potential of this compound and its analogues hinges on the availability of efficient and scalable synthetic routes. While the synthesis of the parent compound may be straightforward, the development of versatile synthetic strategies that allow for the easy introduction of chemical diversity is crucial for building a chemical library. nih.gov
Q & A
Basic: What are the recommended synthetic routes for 2-{[(4-Phenylphenyl)methyl]amino}acetamide, and how can reaction parameters be optimized?
Answer:
The synthesis typically involves coupling 4-phenylbenzylamine with chloroacetamide derivatives under basic conditions. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Temperature : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation.
- Stoichiometry : A 1.2:1 molar ratio of amine to chloroacetamide minimizes unreacted starting material .
Yield optimization can employ Design of Experiments (DoE) to screen variables like pH, time, and catalyst loading. Advanced reactors (e.g., flow systems) may improve reproducibility and scalability .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- NMR : - and -NMR confirm the amine-acetamide linkage and aromatic substituents. For example, the methylene group adjacent to the amine typically resonates at δ 3.8–4.2 ppm .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., via ESI-TOF) validates molecular formula (CHNO).
- HPLC-PDA : Purity assessment (>95%) requires reversed-phase C18 columns with UV detection at 254 nm .
Advanced: How can computational methods predict the compound’s reactivity in catalytic or biological systems?
Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) models electron distribution at the acetamide moiety to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., binding affinity to kinase targets) using software like GROMACS .
- Reaction Path Screening : Tools like GRRM (Global Reaction Route Mapping) identify intermediates and transition states in synthetic pathways .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:
- Standardized Assays : Use validated protocols (e.g., NIH/WHO guidelines) for IC determination.
- Batch Analysis : Compare activity across multiple synthetic batches using LC-MS to correlate purity with efficacy .
- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile disparate datasets .
Basic: What are the stability and storage conditions for this compound?
Answer:
- Stability : Susceptible to hydrolysis in aqueous media; shelf life extends to >2 years when stored desiccated at -20°C.
- Light Sensitivity : Amber vials prevent photodegradation of the biphenyl moiety.
- Solubility : Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL). Pre-formulation studies with TGA/DSC assess thermal stability .
Advanced: What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) or enzymes (lipases) can enforce stereocontrol during amide bond formation.
- Crystallization-Driven Purification : Solvent-antisolvent systems (e.g., ethanol/water) selectively isolate the desired enantiomer.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to prevent racemization .
Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
- Core Modifications : Systematic substitution at the phenyl ring (e.g., electron-withdrawing groups) or acetamide nitrogen.
- Biological Screening : Test derivatives against a panel of targets (e.g., kinases, GPCRs) using high-throughput assays.
- Data Integration : Multivariate analysis (e.g., PCA) correlates structural features with activity .
Basic: What are the key safety and handling protocols for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
